Stearyl Alcohol

C18H38O

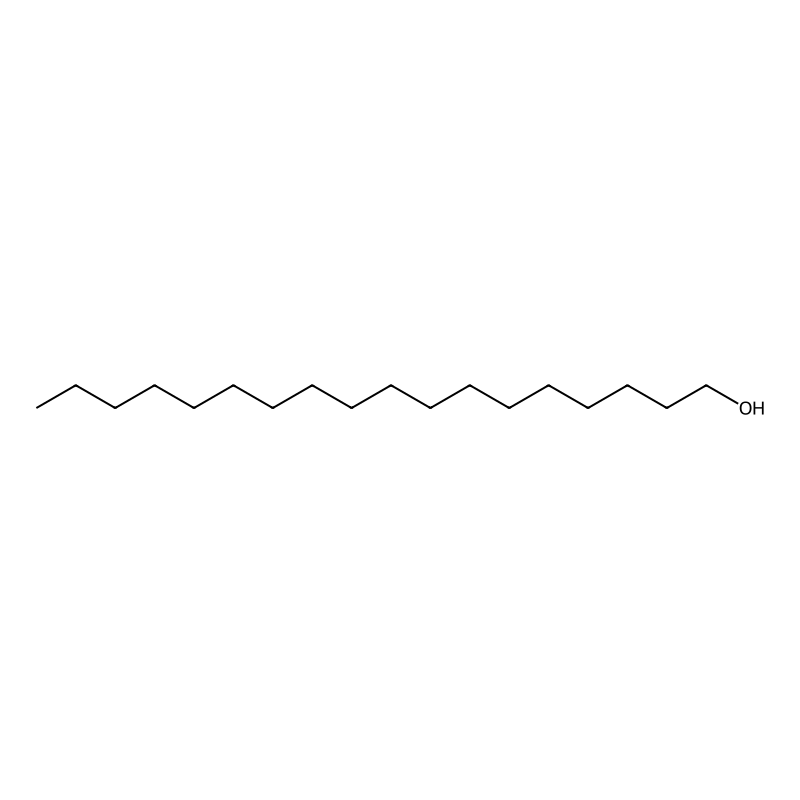

CH3(CH2)17OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H38O

CH3(CH2)17OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in chloroform; slightly soluble in acetone, benzene

In water, 1.1X10-3 mg/L at 25 °C

1.1e-06 mg/mL at 25 °C

Solubility in water: none

Synonyms

Canonical SMILES

Drug Delivery Systems:

- Octadecanol's long hydrocarbon chain allows it to act as a stabilizer in emulsions and liposomes, which are delivery vehicles for drugs and other therapeutic agents. Studies suggest it can improve the stability and controlled release of drugs within these carriers [].

Material Science:

- Research explores octadecanol's self-assembly properties for creating thin films and coatings with specific functionalities. For instance, its ability to form ordered structures on gold surfaces is being investigated for potential applications in electronics [].

Plant and Cell Biology:

- Scientists are studying the effects of octadecanol on plant growth and development. Some research suggests it might influence plant hormone signaling and stress response pathways []. Additionally, octadecanol can be used as a permeability modifier in cell biology experiments, affecting the movement of molecules across cell membranes [].

Food Science:

- Octadecanol's presence in various food products like vegetable oils and waxes has led to research on its potential effects on human health. Studies investigate its role in fat digestion and absorption, although the results remain inconclusive [].

Environmental Science:

Stearyl alcohol, also known as 1-octadecanol, is a long-chain fatty alcohol with the chemical formula . It is characterized by a saturated hydrocarbon chain of 18 carbon atoms terminating in a hydroxyl group. This compound appears as white granules or flakes and is insoluble in water but soluble in organic solvents. Stearyl alcohol is derived primarily from stearic acid through catalytic hydrogenation, a process that adds hydrogen to unsaturated fats to produce saturated fatty alcohols .

The mechanism of action of octadecanol depends on its application. Here are two examples:

Emulsifier

In cosmetics and pharmaceuticals, octadecanol acts as an emulsifier by stabilizing the interface between oil and water phases, preventing separation. It positions its hydrophilic head group towards water and hydrophobic tail towards the oil phase, facilitating the formation of a stable emulsion.

Hydrophobic Modifier

In drug delivery research, octadecanol can be conjugated to drug molecules to enhance their hydrophobicity, improving their penetration through cell membranes. This can be beneficial for delivering drugs into cells for targeted therapy.

- Mild irritant: Prolonged or excessive exposure to high concentrations may cause skin irritation.

- Combustible: Octadecanol has a high flash point (>200 °C) but can burn if ignited.

- Esterification: Reacting with acids to form esters.

- Oxidation: Converting to aldehydes or acids.

- Sulfation: Forming sulfates, which can be used in surfactants.

- Ethoxylation: Creating ethoxylated derivatives for use in detergents and emulsifiers .

These reactions highlight its versatility in chemical synthesis and industrial applications.

Stearyl alcohol exhibits low toxicity and is generally recognized as safe for use in cosmetics and personal care products. It is found naturally in various mammalian tissues and plays a role in lipid biosynthesis. Its biological functions include acting as an emollient, which helps to soften and soothe the skin. According to safety assessments, it does not pose significant risks for carcinogenesis or other adverse effects at typical exposure levels .

The primary method for synthesizing stearyl alcohol involves the catalytic hydrogenation of stearic acid. This process typically requires high pressure and temperature, utilizing catalysts such as cobalt or nickel to facilitate the reaction. The general steps include:

- Hydrogenation: Stearic acid is subjected to hydrogen gas at elevated temperatures (around 300 °C) and pressures (approximately 50 bar) in the presence of a catalyst.

- Separation: The resulting stearyl alcohol is then separated from unreacted materials through filtration and distillation processes .

Alternative methods include the hydrolysis of fats or oils containing high levels of stearic acid.

Stearyl alcohol is widely used across various industries due to its multifunctional properties:

- Cosmetics: Acts as an emollient, emulsifier, and thickener in creams, lotions, shampoos, and conditioners.

- Pharmaceuticals: Serves as a stabilizer and thickening agent in ointments.

- Lubricants: Utilized in formulations for its lubricating properties.

- Food Industry: Occasionally used as an additive or emulsifier .

Research indicates that stearyl alcohol interacts favorably with other compounds in formulations, enhancing stability and texture. For instance, when combined with cetyl alcohol, it forms cetearyl alcohol, which improves emulsification properties in cosmetic products. Studies on its interactions with biological membranes suggest that it can influence membrane fluidity without causing significant disruption, highlighting its compatibility with cellular structures .

Stearyl alcohol shares similarities with several other fatty alcohols but maintains unique characteristics due to its long carbon chain. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cetyl Alcohol | C16H34O | Shorter chain than stearyl; commonly used as an emollient. |

| Lauryl Alcohol | C12H26O | Shorter chain; often used in surfactants and cleansers. |

| Myristyl Alcohol | C14H30O | Intermediate chain; used for emulsification and thickening. |

| Oleyl Alcohol | C18H36O | Unsaturated counterpart; used for similar applications but has different properties due to double bonds. |

Stearyl alcohol's unique long-chain structure contributes to its effective emulsifying properties while remaining non-drying and non-irritating compared to volatile alcohols like isopropyl alcohol .

Stearyl alcohol presents as a white, waxy solid at room temperature, exhibiting a characteristic crystalline structure that contributes to its distinctive physical properties [1] [2] [3]. The compound appears in various physical forms depending on its processing method and purity level, including white flakes, granules, scales, or powder [1] [2] [4]. When observed under standard conditions, stearyl alcohol displays a pearly or unctuous texture with a waxy consistency that is typical of long-chain fatty alcohols [1] [5] [3].

The compound possesses a mild, characteristic fatty odor that can range from nearly odorless to having a faint, bland taste when pure [1] [2] [6]. Commercial grades may exhibit slight variations in appearance, with some sources describing the material as having white or almost white coloration [2] [6]. The physical form is temperature-dependent, maintaining its solid state at ambient conditions but transitioning to a liquid state upon heating above its melting point range [1] [2] [4].

The crystalline nature of stearyl alcohol is evident in its well-defined melting characteristics and the formation of distinct crystal structures. When crystallized from solution, the compound forms leaflets or needle-like crystals that demonstrate the ordered molecular arrangement characteristic of saturated fatty alcohols [5] [3]. The surface properties contribute to its utility in various applications, with the compound exhibiting low surface energy and hydrophobic characteristics due to its long hydrocarbon chain [3] [7].

Melting and Boiling Points

The melting point of stearyl alcohol represents one of its most characteristic physical properties, typically occurring within the range of 55-60°C under standard atmospheric conditions [1] [2] [4] [3]. More precise measurements indicate that the pure compound melts at 59.4-59.8°C, while commercial grades may show slight variations due to impurities and the presence of homologous fatty alcohols [2] [5]. The solidification point is closely related, occurring at 56-58°C during cooling, with minimal supercooling effects observed [1] [4].

| Property | Temperature Range | Conditions | Source |

|---|---|---|---|

| Melting Point | 55-60°C | Standard pressure | Multiple sources [1] [2] [4] |

| Pure Melting Point | 59.4-59.8°C | High purity | Literature [5] |

| Solidification Point | 56-58°C | Standard cooling | Commercial data [1] |

| Boiling Point (reduced pressure) | 210°C | 15 mmHg | Distillation [1] [5] |

| Boiling Point (atmospheric) | 335°C | 1 atm | Standard conditions [4] |

The boiling point of stearyl alcohol varies significantly with pressure conditions. Under reduced pressure of 15 mmHg, the compound boils at approximately 210°C [1] [5], while at atmospheric pressure, the boiling point increases to 335°C [4]. This substantial difference illustrates the importance of pressure considerations in thermal processing applications. Alternative literature sources report boiling points ranging from 300-360°C at atmospheric pressure, with variations attributed to measurement methods and sample purity [8] [4].

Differential Scanning Calorimetry studies reveal that stearyl alcohol exhibits a sharp melting endotherm with an enthalpy of fusion of approximately 240 J/g [9]. The crystallization process shows corresponding exothermic behavior during cooling, with the enthalpy of crystallization measured at 257.9 J/g [9]. These thermal transitions demonstrate the high degree of crystallinity and the ordered molecular packing in the solid state.

Solubility Parameters in Various Solvents

Stearyl alcohol exhibits distinct solubility patterns that reflect its amphiphilic nature, with the long hydrocarbon chain dominating its overall solubility behavior. The compound is essentially insoluble in water, with solubility values reported as less than 1 mg/L at room temperature [1] [2] [10]. This extremely low water solubility is consistent with its hydrophobic character and the limited hydrogen bonding capacity of the single hydroxyl group relative to the extensive hydrocarbon chain [3] [11].

| Solvent Category | Solubility | Examples | Temperature Effect |

|---|---|---|---|

| Water | Insoluble (<1 mg/L) | Pure water | Slight increase with heating |

| Polar Protic | Soluble | Ethanol, methanol | Increases with temperature |

| Polar Aprotic | Soluble | Acetone, DMSO | Variable with temperature |

| Nonpolar | Highly Soluble | Benzene, hexane, ether | Decreases with temperature |

| Oils and Fats | Miscible | Vegetable oils, paraffins | Complete miscibility |

In organic solvents, stearyl alcohol demonstrates excellent solubility. The compound is freely soluble in ethanol, both in 95% and 99.5% concentrations [12] [5]. Diethyl ether provides another suitable solvent system, with the compound showing high solubility across a wide temperature range [12] [5]. Benzene and acetone also serve as effective solvents for stearyl alcohol, facilitating its use in various synthetic and analytical applications [5] [11].

The solubility in methanol is somewhat limited compared to ethanol, requiring the addition of solubilizers such as toluene or long-chain alcohols for complete dissolution in Karl Fischer titration applications [13]. This difference reflects the slightly reduced solvating power of methanol for long-chain fatty alcohols compared to ethanol.

Hydrocarbon solvents including petroleum ether, hexane, and toluene provide excellent solubility for stearyl alcohol, reflecting the compatibility between the hydrocarbon chain and nonpolar solvent environments [11]. The compound shows complete miscibility with vegetable oils, liquid paraffin, and molten lanolin, making it valuable in cosmetic and pharmaceutical formulations [6] [11].

The partition coefficient (log P) between octanol and water ranges from 6.24 to 7.4, indicating the strongly lipophilic nature of the compound [14] [11]. This high partition coefficient value confirms the preferential distribution into organic phases and supports its use as an emollient and lipophilic carrier in formulation science.

Density and Viscosity Profiles

The density of stearyl alcohol varies with temperature, demonstrating the typical thermal expansion behavior of organic solids and liquids. At room temperature (20°C), the density ranges from 0.812 to 0.815 g/cm³ [2] [4] [15]. At elevated temperatures, specifically at 60°C, the density decreases to 0.805-0.815 g/cm³, reflecting the thermal expansion of the liquid phase [1] [15].

| Temperature | Density (g/cm³) | Physical State | Method |

|---|---|---|---|

| 20°C | 0.812-0.815 | Solid | Pycnometry [2] [4] |

| 60°C | 0.805-0.815 | Liquid | Thermal analysis [1] [15] |

| 100°C | ~0.800 | Liquid | Extrapolated [15] |

The kinematic viscosity of liquid stearyl alcohol at 100°C is 4.006 mm²/s [15], indicating relatively low viscosity for a long-chain alcohol in the liquid state. This viscosity value is significant for processing applications where the compound must be handled in liquid form at elevated temperatures.

Vapor density measurements indicate a value of 9.5 relative to air (air = 1) [2], demonstrating that stearyl alcohol vapor is significantly denser than air. This property is important for safety considerations in industrial handling and for understanding evaporation behavior in open systems.

The molecular packing efficiency in the crystalline state contributes to the relatively high density values compared to branched alcohols of similar molecular weight. The linear molecular structure allows for close packing arrangements, resulting in the observed density values that are typical for saturated fatty alcohols [16] [17].

Temperature-dependent density changes follow predictable patterns, with the density decrease during melting reflecting the volume expansion associated with the transition from the ordered crystalline state to the more disordered liquid state. The coefficient of thermal expansion can be estimated from the density data, providing valuable information for thermal processing and storage applications.

Surface and Interfacial Properties

Stearyl alcohol exhibits significant surface activity due to its amphiphilic molecular structure, with the hydroxyl group providing hydrophilic character while the long hydrocarbon chain contributes hydrophobic properties. This dual nature enables the compound to reduce surface tension effectively at air-water interfaces and to function as an interfacial modifier in various applications [18] [7] [19].

Interfacial resistance studies demonstrate that stearyl alcohol forms effective monolayers at air-water interfaces, significantly reducing the evaporation rate of water. Research indicates that 0.0006 g of stearyl alcohol added to 1 liter of water with a gas-liquid interfacial area of 0.2015 sq. ft. produces a measurable reduction in evaporation [18]. This effect is attributed to the formation of interfacial films that create a barrier to mass transfer.

| Interfacial Property | Value | Measurement Conditions |

|---|---|---|

| Minimum Amount for Effect | 0.0006 g/L | Air-water interface [18] |

| Interfacial Resistance | ~10 sq. ft. hr. atm/(lb. mole) | Standard conditions [18] |

| Monolayer Cross-section | 20.5 sq. Å | Calculated [18] |

| Surface Pressure | Variable | Concentration dependent [19] |

The surface tension reduction capacity of stearyl alcohol depends on concentration and molecular orientation at the interface. At low concentrations, the molecules arrange with their hydroxyl groups oriented toward the aqueous phase and their hydrocarbon chains extending into the air phase, creating an organized interfacial layer [18] [7].

Emulsification properties arise from the ability of stearyl alcohol to stabilize oil-in-water and water-in-oil emulsions. The compound functions as both an emulsifier and emulsion stabilizer, with its effectiveness depending on the hydrophilic-lipophilic balance (HLB) of the system. The HLB value for stearyl alcohol is approximately 15.5, indicating its preference for oil-in-water emulsion systems [20].

Foam stabilization represents another important interfacial property, with stearyl alcohol acting as a foam boosting agent in various formulations. The compound enhances foam volume, structure, and durability through its ability to reduce surface tension and stabilize foam films [21] [7].

The wetting properties of stearyl alcohol on various surfaces influence its utility in coatings and surface modification applications. The compound can modify surface hydrophobicity and alter contact angles when applied to various substrates, making it valuable for surface treatment applications [22].

Crystalline Structure and Polymorphism

Stearyl alcohol exhibits complex polymorphic behavior, with multiple crystalline forms identified depending on crystallization conditions, temperature, and solvent environment. The primary polymorphic forms include the γ-form (monoclinic) and the β′-form (orthorhombic), each characterized by distinct molecular packing arrangements and thermal properties [16] [17] [23].

In oil-based systems, the polymorphic behavior is concentration-dependent. At concentrations greater than 30% in peanut oil, stearyl alcohol crystallizes in the γ-polymorph with monoclinic symmetry, exhibiting a lamellar thickness of 41.5 Å [24] [23]. This form is characterized by hexagonal packing of the hydrocarbon chains with rotational motion possible about the long molecular axis [16].

| Polymorphic Form | Crystal System | Concentration | Lamellar Thickness | Packing |

|---|---|---|---|---|

| γ-form | Monoclinic | >30% in oil | 41.5 Å | Hexagonal [16] [24] |

| β′-form | Orthorhombic | <30% in oil | 4.96-5.95 nm | Orthorhombic [23] |

| α-crystalline | Hexagonal | Hydrated | ~18 Å water layer | Rotator phase [16] |

At lower concentrations (<30%), stearyl alcohol forms the orthorhombic β′-form, characterized by different molecular packing and two distinct crystal families with varying lamellar thicknesses. The thicker family ranges from 5.95 to 4.96 nm, while the thinner family ranges from 4.98 to 3.68 nm [23]. Interconversion between these crystal populations occurs over time, with the kinetics increasing at higher crystallization temperatures.

X-ray diffraction analysis reveals that fatty alcohols, including stearyl alcohol, undergo polymorphic transformations during crystallization processes. Wide-angle X-ray diffraction (WAXD) patterns show distinct polymorphic forms with different peak intensities and positions. After thermal treatment, the intensity of peaks is reduced and no defined width is observed, indicating structural changes in the crystalline matrix [17].

The α-crystalline polymorph represents a special hydrated form that occurs under specific conditions. In this polymorph, hydrocarbon chains are hexagonally packed with rotational motion possible about the long molecular axis. The thickness of water layers incorporated between polar groups is approximately 18 Å, limited by van der Waals attractive forces that balance osmotic repulsions [16].

Small-angle X-ray diffraction (SAXD) studies of complex systems containing stearyl alcohol reveal interlamellar spacings of approximately 144 and 72 Å, corresponding to different molecular arrangements of polyoxyethylene chains in mixed systems [16]. These measurements provide insights into the molecular organization and swelling behavior of stearyl alcohol in complex formulations.

Thermal analysis using differential scanning calorimetry shows that polymorphic transformations can be temperature-induced, with transitions occurring at specific temperature ranges. The endothermic peaks associated with these transitions provide information about the energy differences between polymorphic forms and the kinetics of transformation processes [25] [23].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information for stearyl alcohol. The ¹H NMR spectrum shows characteristic signals that confirm the molecular structure and purity of the compound. The triplet at approximately 3.65 ppm is attributed to the protons attached to C-1 (the carbon bearing the hydroxyl group), appearing as a triplet due to coupling with the adjacent methylene protons [26].

| Technique | Peak/Signal | Assignment | Solvent/Conditions |

|---|---|---|---|

| ¹H NMR | 3.65 ppm (triplet) | CH₂OH protons | CDCl₃ [26] |

| ¹H NMR | 1.6 ppm (multiplet) | C-2 protons | CDCl₃ [26] |

| ¹H NMR | 0.9 ppm | CH₃ protons | CDCl₃ [26] |

| ¹³C NMR | 50-80 δ | C-OH carbon | CDCl₃ [27] |

The protons at C-2 produce a multiplet (triplet of triplets) at about 1.6 ppm, reflecting the complex coupling pattern with both the hydroxyl-bearing carbon and the adjacent methylene group [26]. The terminal methyl group appears as expected in the aliphatic region, providing confirmation of the chain length and molecular integrity.

¹³C NMR spectroscopy shows the carbon bearing the hydroxyl group in the characteristic range of 50-80 δ, reflecting the deshielding effect of the electron-withdrawing oxygen atom [27] [28]. This chemical shift range is typical for primary alcohols and provides diagnostic information for structural confirmation.

Infrared (IR) spectroscopy reveals several characteristic absorption bands that are diagnostic for stearyl alcohol. The O-H stretching vibration appears as a broad, intense peak in the range of 3300-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [27] [29] [28]. Unassociated alcohols show a sharper absorption near 3600 cm⁻¹, while hydrogen-bonded alcohols exhibit broader absorption in the 3300-3400 cm⁻¹ range [27].

The C-O stretching vibration for primary alcohols like stearyl alcohol occurs between 1000-1075 cm⁻¹, providing a diagnostic fingerprint for the alcohol functional group [27] [29]. Additional characteristic peaks include the in-plane O-H bending at 1350±50 cm⁻¹ and the out-of-plane O-H wagging at 650±50 cm⁻¹ [29].

Mass spectrometry using electron ionization (EI) produces characteristic fragmentation patterns for stearyl alcohol. The molecular ion peak [M]⁺ appears at m/z 270, corresponding to the molecular weight of the compound [30]. Alpha cleavage represents the most common fragmentation pathway, involving breaking of the bond between the oxygen-bearing carbon and neighboring carbons, producing characteristic fragment ions [28] [30].

Thermal analysis techniques including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about thermal transitions and stability. DSC analysis shows the melting endotherm at 55-60°C with an enthalpy of fusion of approximately 240 J/g [9]. The crystallization exotherm appears at 56-58°C during cooling cycles [9].

Purity

Physical Description

Liquid

White solid; [Hawley]

Solid

COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.

Color/Form

Unctuous white flakes or granules

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

336 °C

Flash Point

392 °F (200 °C) (Closed cup)

170 °C

Heavy Atom Count

Taste

Density

Relative density (water = 1): 0.81 (liquid)

LogP

Odor

Decomposition

Appearance

Melting Point

Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made).

59.8 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1050 of 1718 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 668 of 1718 companies with hazard statement code(s):;

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (19.76%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (19.76%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (39.97%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (39.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol.

... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective.

After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.

Vapor Pressure

Vapor pressure = 0.1 mm Hg @ 125 °C

Vapor pressure, Pa at 150 °C: 133

Pictograms

Irritant;Environmental Hazard

Other CAS

112-92-5

Absorption Distribution and Excretion

Several studies indicate that /1-octadecanol/ is poorly absorbed from the gastrointestinal tract. The entry of 14C-octadecanol into the thoracic lymph duct of the Sprague-Dawley rat was reported. Lymph flows and blood were monitored for radioactivity in different intervals following dosing. Intestinal radioactivity was determined in the intestinal homogenate which showed the percent absorbed radioactivity in the lymph was 56.6 +/- 14.0. Of this, more than half was found in the triglycerides of the lymph, 6 to 13 % in the phospholipids, 2 to 8% as the cholesterol esters, and 4 to 10% unchanged octadecanol. 90% of octadecanol was found in the lipomicrom fraction of the blood. The absorption of the compound appeared to be a function of its lipid solubility.

Metabolism Metabolites

From the absorbed fraction more than half was metabolized to triglycerides, 6-13% to phospholipids, 2- 8% to cholesterol esters, and 4-10% remained as unchanged octadecanol after 24h period, from dosing.

Associated Chemicals

Wikipedia

Caffeic_acid

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives -> Flavoring Agents

Cosmetics -> Emulsion stabilizing; Foam boosting; Viscosity controlling; Emollient; Refatting; Opacifying

Methods of Manufacturing

/1-Octadecanol is/ prepared commercially via Ziegler aluminum alkyl hydrolysis or the catalytic, high-pressure hydrogenation of stearyl acid, followed by filtration and distillation. It may also be derived from natural fats and oils.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Not Known or Reasonably Ascertainable

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Wholesale and Retail Trade

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Machinery Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Paper Manufacturing

All Other Chemical Product and Preparation Manufacturing

1-Octadecanol: ACTIVE

Alcohols, C18-32: ACTIVE

Stenol is a mixture of solid alcohols, principally stearyl alcohol.

/It is/ a surface-active agent used to stabilize emulsions & increase their ability to retain large quantities of water.

Analytic Laboratory Methods

Dates

Mechanisms of water permeation and diffusive API release from stearyl alcohol and glyceryl behenate modified release matrices

Jonathan L Cape, Amanda M Pluntze, Madison L Nelson, Joseph D Seymour, Warren K Miller, April M Dower, Stephanie S BuchananPMID: 32871217 DOI: 10.1016/j.ijpharm.2020.119819

Abstract

This work aims to develop complimentary analytical tools for lipid formulation selection that offer insights into the mechanisms of in-vitro drug release for solid lipid modified release excipients. Such tools are envisioned to aide and expedite the time consuming process of formulation selection and development. Two pharmaceutically relevant solid lipid excipients are investigated, stearyl alcohol and glyceryl behenate, which are generally known to exhibit faster and slower relative release rates, respectively. Nuclear magnetic resonance spectroscopy and diffusometry are used, along with water uptake and dissolution experiments to help distinguish between two proposed in-vitro release mechanisms for crystalline caffeine from these matrices: 1) rate limiting movement of the wetting front through the particle, and 2) rate limiting diffusive release of the active from the wetted particle. Findings based on water permeation rates, API diffusion coefficients and kinetic modeling suggest that the rate limiting steps for caffeine release from these matrices are different, with stearyl alcohol being co-rate limited by movement of the wetting front and diffusive release of API, whereas glyceryl behenate is more strictly limited by diffusive release of API from the wetted matrix. A Peclet-like number is proposed to describe the different regimes of rate limitation for drug release. NMR spectroscopy and diffusometry are demonstrated to be useful tools for elucidating mechanisms of API release from crystalline drug/lipid mixtures and have significant potential value as screening tools in MR formulation development.In vivo characterization of the structures of films of a fatty acid and an alcohol adsorbed on the skin surface

Tetsuya Hama, Akira Kouchi, Naoki Watanabe, Nobutaka Shioya, Takafumi Shimoaka, Takeshi HasegawaPMID: 32835910 DOI: 10.1016/j.bpc.2020.106459

Abstract

An in vivo analysis of stearyl alcohol and stearic acid films on the skin surface using polarized infrared-external reflection spectroscopy revealed that whether the sample molecules adopt an energetically stable conformation and orientation strongly depends on the molecular functionalities and sample preparation conditions. For stearic acid, even the difference in solute concentration between 0.1 and 0.5 wt% results in a different molecular conformation and orientation. This illustrates that the molecular organization of the adsorbate on the skin surface is sensitively determined by the kinetics of the sample film growth, not by the simple thermodynamic equilibrium with the skin temperature.Plasma metabolite profiling and chemometric analyses of tobacco snuff dippers and patients with oral cancer: Relationship between metabolic signatures

Najia Shahid, Ayesha Iqbal, Amna Jabbar Siddiqui, Muhammad Shoaib, Syed Ghulam MusharrafPMID: 30548891 DOI: 10.1002/hed.25511

Abstract

Cancer of oral cavity is a seriously growing problem in many parts of the world. In Indian subcontinent, most of these cases have been attributed to the use of tobacco-related products. This study is focused on the identification of distinguishing metabolites of oral cancer in comparison with tobacco snuff dippers and healthy controls.A total of 234 plasma samples including 62 healthy controls, 81 tobacco snuff dippers, and 91 oral cancer samples were analyzed using mass spectrometry.

Twenty-nine of 3326 metabolites were found to distinguish among oral cancer, tobacco snuff dippers, and healthy controls using P-value ≤.001 and fold change ≥3. Prediction model was generated with an overall accuracy of 89.3%. Two metabolites, that is, stearyl alcohol and sucrose, can be used as predictive biomarkers showing progression of tobacco snuff dippers toward oral cancer.

The unique metabolite profile gives evidence of a strong correlation between tobacco snuff dipping and oral cancer.

Effect of the ratio between behenyl alcohol and behenic acid on the oleogel properties

Marion Callau, Koudédji Sow-Kébé, Luc Nicolas-Morgantini, Anne-Laure FameauPMID: 31711663 DOI: 10.1016/j.jcis.2019.10.111

Abstract

In oleogel food systems (based on the mixture between stearic acid and stearyl alcohol) the strong effect of the weight ratio (R) between these two components on the textural and structural properties is well described. The effect of R for other fatty acids and fatty alcohols is less explored. Moreover, they do not show an enhancement of the oleogel properties for specific R. The effect of R on the oleogel properties, for a mixture of fatty acid and fatty alcohol with longer alkyl chains (behenyl alcohol and behenic acid) in sunflower and soybean oils, which are raw materials widely used in cosmetic and pharmaceutical industries, was investigated.We characterized the oleogel properties as a function of R in terms of structuring potential: hardness, oil loss and gel stability. This information was correlated with microstructural data obtained at different length scales by coupling optical microscopy, DSC, SFC, SAXS and WAXS experiments.

Our results highlight that R tunes the oleogel properties in a comparable manner to previous results obtained for stearic acid and stearyl alcohol-based oleogels. Two specific R (8:2 and 7:3) close to the 3:1 molecular ratio gave oleogels with both the highest hardness and stability. The morphology and size of the mixed crystals obtained for these R cannot solely explain why they are stronger gels with low oil loss in comparison to the other R. The almost complete crystallization for these two R is one of the key parameters controlling the oleogel properties. As described in the literature, we also suggest that the differences in oleogel properties come from the spatial distribution of the crystalline mass. In this study, we confirm that the effect of the 3:1 molecular ratio in mixed surfactant systems described more than 50 years ago for foams, emulsions and Langmuir monolayers occurs also on the crystallization of mixed fatty alcohol and fatty acid in oils leading to better oleogels properties.

Photothermal-pH-hypoxia responsive multifunctional nanoplatform for cancer photo-chemo therapy with negligible skin phototoxicity

Dapeng Chen, Yunyun Tang, Jiawei Zhu, Jiaojiao Zhang, Xuejiao Song, Wenjun Wang, Jinjun Shao, Wei Huang, Peng Chen, Xiaochen DongPMID: 31437723 DOI: 10.1016/j.biomaterials.2019.119422

Abstract

Highly specific and effective cancer phototherapy remains as a great challenge. Herein, a smart nanoplatform (TENAB NP) sequentially responsive to light, low pH and hypoxia is demonstrated for multi-mode imaging guided synergistic cancer therapy with negligible skin phototoxicity. Upon 808-nm laser irradiation, TENAB NPs can generate hyperthermia to melt the phase change material (PCM-LASA) coat and thereafter release chemo-drug tirapazamine (TPZ). Meanwhile, under acidic pH, photosensitizer ENAB would turn "off" its charge-transfer state, generating prominentO

for photodynamic therapy (PDT) and heat for photothermal therapy (PTT), respectively. Accompanied with PDT-induced hypoxia, the released TPZ can be activated into its cytotoxic form for tumor cells killing. Notably, owing to phase change material LASA coat and ENAB's pH sensitivity, TENAB NPs show negligible photosensitization to skin and normal tissues. As the multi-stimuli responsive mechanism, TENAB NPs demonstrate a promising future in cancer photo-chemo theranostics with excellent skin protection.

Allergic contact dermatitis caused by wet wipes containing steareth-10: Is stearyl alcohol to blame?

Olivier Aerts, Tania Naessens, Julie Dandelooy, Julie Leysen, Julien Lambert, Sandra ApersPMID: 28703348 DOI: 10.1111/cod.12776

Abstract

Polymeric and Non Polymeric Injectable In-situ Forming Implant Systems for Sustained Delivery of Lornoxicam: In vitro and In vivo Evaluation

Soad A Yehia, Sally A A Halim, Mary Y AzizPMID: 29557743 DOI: 10.2174/1567201815666180320101125

Abstract

Formulation of injectable In situ forming implant (ISI) systems of lornoxicam for dental and postoperative pain management to decrease dosing frequency and increase patient compliance.Polymeric in situ implant solutions were prepared using different concentrations and inherent viscosities of Poly-DL-lactide (PDL) or DL-lactide/glycolide copolymer (PDLG) using 22X4 factorial experimental design. Nonpolymeric systems were prepared using different concentrations of lipids like cetyl alcohol and stearyl alcohol and also sucrose acetate isobutyrate (SAIB) using 32 factorial experimental design. In vitro release study, rheological measurement, syringeability assessment and effect of γ-sterilization were used for evaluation of the prepared formulae. In vivo pharmacokinetic study of lornoxicam from the most optimum formula was conducted in a rabbit model using HPLC analysis of blood samples.

Polymeric systems showed high burst release followed by very slow release rate over 72 hours. Formula I 24 (containing SAIB 80% (w/w)) showed relatively low burst release followed by diffusion controlled release pattern, low viscosity, Newtonian flow behavior and good syringeability. γ- sterilization had no significant effect on the in vitro release and the physical nature of the most optimum formula. In vivo study concluded that intramuscularly injected In situ implant formula I 24 showed prolonged release pattern compared to the marketed product which was indicated by the increased Tmax and the extended mean residence time.

Lornoxicam ISI systems could be promising as convenient injectable sustained release delivery systems for dental and postoperative pain management.

Influencing the crystallization behavior of binary mixtures of stearyl alcohol and stearic acid (SOSA) using ethylcellulose

Andrew J Gravelle, Maya Davidovich-Pinhas, Shai Barbut, Alejandro G MarangoniPMID: 28290312 DOI: 10.1016/j.foodres.2016.11.024

Abstract

In the present study we have characterized the influence of the polymer gelator ethylcellulose (EC) on the crystallization behavior of mixtures of stearyl alcohol and stearic acid (SOSA). The presence of EC led to a more abrupt thermo-reversible crystallization process and an increase in the onset of crystallization temperature from 22.7±0.35°C to 26.5±0.42°C. X-ray analysis indicated that the polymorphism of the mixed SOSA crystals was maintained in the presence of EC; however, changes in the small angle region indicated the presence of the polymer network altered the higher-order organization of the crystal network. Significant changes in the microstructural organization were also observed by light microscopy. A random distribution of needle-like, oriented platelets were observed in SOSA gels, while branched, feather-like structures were apparent in the mixed EC/SOSA system. Temperature-sweep rheological experiments of the combined EC/SOSA system also indicated that prior to crystallizing, SOSA molecules plasticized the polymer chains, resulting in a decrease in the gelation point (cross-over point; G'=G″) from ~110°C to 90°C. This effect was corroborated by DSC experiments, in which it was observed that the glass transition temperature of EC decreased and broadened with increasing SOSA content. Back extrusion flow curves indicated that the addition of EC reduces the brittleness and increases the plasticity of the bulk material, as indicated by the brittleness factor quantified over the steady-state flow regime, even when the combined gelator system was substantially firmer. Although the presence of the EC network resulted in a stress overshoot during initial penetration, by incorporating EC below its critical gelation concentration eliminated the overshoot while still providing plasticity to the SOSA network, such that the flow behavior was shown to be comparable to several commercial margarines. This study has demonstrated the ability of EC to modify the crystallization behavior of a low molecular weight oleogelator, while increasing the plasticity of the polymer network, to form a synergistic oleogelator system.EliA is required for inducing the stearyl alcohol-mediated expression of secretory proteins and production of polyester in Ralstonia sp. NT80

Genki Akanuma, Rie Yoshizawa, Mari Nagakura, Yuh Shiwa, Satoru Watanabe, Hirofumi Yoshikawa, Kazutoshi Ushio, Morio IshizukaPMID: 26673629 DOI: 10.1099/mic.0.000225

Abstract

Addition of stearyl alcohol to the culture medium of Ralstonia sp. NT80 induced expression of a significant amount of secretory lipase. Comparative proteomic analysis of extracellular proteins from NT80 cells grown in the presence or absence of stearyl alcohol revealed that stearyl alcohol induced expression of several secretory proteins including lipase, haemolysin-coregulated protein and nucleoside diphosphate kinase. Expression of these secreted proteins was upregulated at the transcriptional level. Stearyl alcohol also induced the synthesis of polyhydroxyalkanoate. Secretory protein EliA was required for all these responses of NT80 cells to stearyl alcohol. Accordingly, the effects of stearyl alcohol were significantly reduced in the eliA deletion mutant cells of NT80 (ΔeliA). The remaining concentration of stearyl alcohol in the culture supernatant of the wild-type cells, but not that in the culture supernatant of the ΔeliA cells, clearly decreased during the course of growth. These observed phenotypes of the ΔeliA mutant were rescued by gene complementation. The results suggested that EliA is essential for these cells to respond to stearyl alcohol, and that it plays an important role in the recognition and assimilation of stearyl alcohol by NT80 cells.A pH-responsive glycolipid-like nanocarrier for optimising the time-dependent distribution of free chemical drugs in focal cells

Bolin Cheng, Binbin Lu, Xuan Liu, Tingting Meng, Yanan Tan, Yun Zhu, Na Liu, Hong Yuan, Xuan Huang, Fuqiang HuPMID: 28259679 DOI: 10.1016/j.ijpharm.2017.02.068